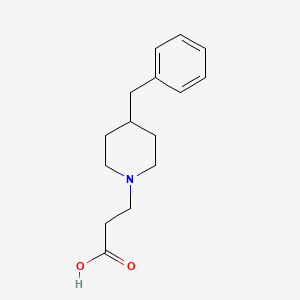

3-(4-Benzyl-piperidin-1-yl)-propionic acid

Description

Overview of Piperidine (B6355638) Derivatives as Foundational Scaffolds in Drug Discovery and Development

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the synthesis of medicinal agents. ontosight.ainih.gov It is one of the most prevalent heterocyclic scaffolds found in FDA-approved pharmaceuticals, underscoring its importance in drug development. nih.gov Piperidine scaffolds are key components in over 70 commercialized drugs, including several blockbuster medications. arizona.edu

The widespread use of the piperidine moiety stems from its versatile chemical properties and its ability to serve as a structural mimic for various biological recognition motifs. clinmedkaz.org Its derivatives exhibit a vast spectrum of pharmacological activities. researchgate.net The unique structure of piperidine allows it to be combined with other molecular fragments, making it a highly effective foundational system for the development of new compounds. clinmedkaz.org

Table 1: Therapeutic Areas for Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Central Nervous System | Analgesics (e.g., Fentanyl), Antipsychotics (e.g., Haloperidol, Risperidone), Antiepileptics (e.g., Tiagabine) clinmedkaz.orgresearchgate.net |

| Cardiovascular System | Antihypertensives, Antiaggregants, Anticoagulants arizona.eduresearchgate.net |

| Infectious Diseases | Antivirals, Antimicrobials, Antifungals, Antimalarials researchgate.net |

| Oncology | Anticancer agents researchgate.net |

| Other | Antihistamines, Anti-inflammatories arizona.eduresearchgate.net |

The chemical structure of piperidine is found in numerous biologically active alkaloids used in medicine. clinmedkaz.org The ability to readily synthesize a diverse library of substituted piperidines allows medicinal chemists to fine-tune the pharmacological properties of drug candidates to enhance efficacy and improve pharmacokinetic profiles. ontosight.ai

Significance of the Carboxylic Acid Functional Group in Bioactive Molecules and Drug Design

The carboxylic acid functional group plays a pivotal role in both biochemistry and drug design. orientjchem.org This functional group is a constituent of many endogenous molecules, such as amino acids. orientjchem.org It is also a key pharmacophoric feature in more than 450 marketed drugs, including widely used non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and cholesterol-lowering statins. orientjchem.org

The significance of the carboxylic acid group lies in its physicochemical properties. Its acidity, combined with its capacity to form strong electrostatic interactions and hydrogen bonds, often makes it a critical determinant in drug-target interactions. orientjchem.org These interactions are fundamental to the biological activity of many therapeutic agents.

Furthermore, the carboxylic acid moiety significantly influences a molecule's pharmacokinetic properties. The introduction of this group can positively impact water solubility, as it is typically ionized at physiological pH values. orientjchem.org This enhanced solubility can be crucial for drug formulation and bioavailability. orientjchem.org

Table 2: Key Roles of the Carboxylic Acid Group in Drug Design

| Role | Description |

|---|---|

| Target Binding | Acts as a hydrogen bond donor and acceptor, and participates in electrostatic (ionic) interactions with biological targets like enzymes and receptors. orientjchem.org |

| Solubility Enhancement | Increases aqueous solubility due to its ionizable nature at physiological pH, which can aid in formulation. orientjchem.org |

| Pharmacophore Component | Serves as an essential part of the molecule's structure that is responsible for its biological activity. orientjchem.org |

| Prodrug Potential | Can be modified (e.g., esterified) to create prodrugs, which can improve properties like membrane permeability. |

| Metabolic Handle | Can provide a site for metabolic transformations, influencing the drug's duration of action. |

While indispensable for the activity of many drugs, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability. Medicinal chemists often employ strategies like creating bioisosteres to mitigate these issues while retaining the desired biological activity. orientjchem.org

Positioning of 3-(4-Benzyl-piperidin-1-yl)-propionic acid within the Broader Context of Piperidine-Propionic Acid Scaffolds

The compound this compound is a member of the piperidine-propionic acid class of molecules. This structural framework combines the rigid, saturated piperidine ring with a flexible three-carbon propionic acid chain. Such scaffolds are of significant interest in medicinal chemistry as they serve as versatile building blocks for creating new bioactive molecules. chemimpex.com

The structure of this compound can be deconstructed into three key components, each contributing to its potential physicochemical and pharmacological properties:

4-Benzylpiperidine (B145979) Core : The piperidine ring provides a defined three-dimensional structure and a basic nitrogen atom that can be protonated at physiological pH. The benzyl (B1604629) group attached at the 4-position adds a lipophilic, aromatic region to the molecule, which can engage in hydrophobic or π-stacking interactions with biological targets.

Propionic Acid Tail : This flexible linker connects the piperidine nitrogen to the terminal carboxylic acid group. The length and flexibility of this chain are critical for positioning the carboxylic acid group correctly within a target's binding site.

Carboxylic Acid Group : As discussed, this is a powerful functional group for anchoring the molecule to its biological target through hydrogen bonding and ionic interactions.

The combination of these features makes piperidine-propionic acid derivatives valuable for exploring various biological targets. For instance, related structures like 3-(Piperidin-4-yl)propanoic acid and its derivatives have been investigated for their potential in treating neurological disorders. ontosight.aichemimpex.com The unique piperidine structure can enhance a molecule's ability to interact with biological systems, making it a valuable scaffold in medicinal chemistry. chemimpex.com The propionic acid moiety is also a well-known feature in medicinal chemistry, with aryl propionic acid derivatives forming an important class of NSAIDs. orientjchem.org

By systematically modifying each of the three components—the substitution on the piperidine ring, the length of the alkyl acid chain, and the nature of the acidic group—researchers can generate libraries of compounds to probe structure-activity relationships and optimize molecules for specific therapeutic targets. Therefore, this compound serves as a representative example of a chemical scaffold designed to leverage the proven benefits of both the piperidine core and the carboxylic acid functional group in the pursuit of novel therapeutics.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 435270-83-0 jk-sci.com |

| Molecular Formula | C15H21NO2 jk-sci.com |

| Formula Weight | 247.34 jk-sci.com |

| Synonyms | 3-(4-Benzyl-1-piperidinyl)propanoic acid, 1-Piperidinepropanoic acid, 4-(phenylmethyl)- chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-15(18)8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMUQTABMZRAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Advanced Analogue Development of 3 4 Benzyl Piperidin 1 Yl Propionic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of various derivatives and the exploration of bioisosteric replacements to improve pharmacokinetic profiles.

Synthesis of Esters, Amides, and Hydrazides

The carboxylic acid functional group of 3-(4-Benzyl-piperidin-1-yl)-propionic acid serves as a versatile handle for the synthesis of several key derivatives. Standard esterification reactions, for instance, reacting the parent acid with an alcohol under acidic conditions, yield the corresponding esters. These esters can vary in their alkyl or aryl groups, modulating properties like lipophilicity and susceptibility to hydrolysis by esterases.

Amide synthesis is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide array of substituents on the amide nitrogen, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Furthermore, hydrazides are readily prepared from the corresponding esters of the parent acid. The reaction involves the condensation of an ester, such as the ethyl ester of this compound, with hydrazine (B178648) hydrate, often by refluxing in an alcohol solvent like ethanol (B145695). nih.govnih.gov This method provides a straightforward route to hydrazide derivatives, which are valuable intermediates for synthesizing more complex heterocyclic systems or can themselves exhibit biological activity. nih.govresearchgate.net For example, 3-Piperidin-1-yl-propionic acid hydrazide can be synthesized from 1-piperidinepropionic acid ethyl ester. chemicalbook.com

Investigation of Bioisosteric Replacements for Enhanced Pharmaceutical Properties

While the carboxylic acid group can be crucial for target interaction, it often presents challenges such as metabolic instability, poor membrane permeability, and potential toxicity. nih.govresearchgate.net To mitigate these issues, medicinal chemists frequently employ bioisosteric replacement, a strategy where the carboxylic acid is substituted with a different functional group that retains similar physicochemical properties essential for biological activity. nih.govdrughunter.com The success of any specific replacement is highly context-dependent and cannot be readily predicted, often requiring the screening of a panel of isosteres. nih.gov

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles. nih.govhyphadiscovery.com Tetrazoles, for instance, have a pKa comparable to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions, but they offer greater metabolic stability towards glucuronidation. drughunter.comhyphadiscovery.com Acyl sulfonamides are another class of replacements that can mimic the acidity and hydrogen-bonding pattern of carboxylic acids. drughunter.comnih.gov Other non-classical, neutral bioisosteres can also be considered, which rely on hydrogen bonding or cation-π interactions to engage with the target protein. hyphadiscovery.com The goal of these replacements is to enhance pharmaceutical properties like absorption, distribution, metabolism, and excretion (ADME) while preserving or improving the desired pharmacological effect. researchgate.net

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Key Properties | Potential Advantages |

|---|---|---|

| Tetrazole | Acidic (pKa ~4.5-4.9), Planar | Increased metabolic stability, resistance to acyl glucuronidation. drughunter.comhyphadiscovery.com |

| Acyl Sulfonamide | Weaker acid than carboxylic acids, tunable acidity | Increased lipophilicity, improved membrane permeability. drughunter.com |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9), metal-chelating | Can act as a carboxylic acid mimic, strong metal chelation. nih.gov |

| Isoxazolol | Ionizable | Can alter physicochemical properties and target interactions. nih.govhyphadiscovery.com |

| Oxadiazole derivatives | Can be neutral | May improve oral drug absorption by avoiding high acidity. drughunter.com |

Structural Modifications on the Piperidine (B6355638) Ring and Benzyl (B1604629) Moiety

Modifications to the benzylpiperidine core are crucial for fine-tuning the molecule's interaction with biological targets. Substitutions on both the phenyl and piperidine rings allow for systematic exploration of steric and electronic effects.

Introduction of Substituents on the Phenyl Ring for Electronic and Steric Modulation

The introduction of substituents onto the phenyl ring of the benzyl moiety is a key strategy for modulating the electronic properties and steric profile of the molecule. rsc.org The nature and position of these substituents can significantly influence the compound's reactivity and its binding affinity to a target protein. lumenlearning.comlibretexts.org Substituents are generally classified as either electron-donating groups (activating) or electron-withdrawing groups (deactivating). libretexts.orglibretexts.org

Electron-donating groups, such as alkyl, alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring, potentially enhancing cation-π interactions with the target. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO2), cyano (-CN), and carbonyl groups, decrease the ring's electron density. libretexts.org The position of the substituent (ortho, meta, or para) also plays a critical role in directing interactions. For example, studies on N-benzylpiperidine analogues have shown that introducing various alkyl, alkenyl, and alkynyl groups at the 4'-position can produce potent compounds. nih.gov Similarly, placing polar substitutions at the 3'- and 4'-positions has been explored to alter biological activity. nih.gov These modifications allow for a systematic tuning of the molecule's properties to optimize its pharmacological profile. unisi.it

Exploration of Substituent Effects at Different Positions of the Piperidine Ring

While the 4-position of the piperidine ring is occupied by the benzyl group in the parent structure, other positions on the heterocyclic ring (e.g., 2, 3, 5, and 6) are available for substitution. Introducing substituents at these positions can impose conformational constraints on the ring and alter the spatial orientation of the benzyl and propionic acid side chains. ajchem-a.com This can have a profound impact on how the molecule fits into a biological target's binding site.

For instance, the synthesis of polysubstituted piperidine analogues allows for a detailed exploration of structure-activity relationships. ajchem-a.comnih.gov Adding small alkyl groups or other functional groups can influence the molecule's lipophilicity and polarity. nih.gov The stereochemistry of these substituents is also a critical factor, as different diastereomers can exhibit vastly different biological activities. The development of synthetic methods for creating highly substituted piperidines is an active area of research, providing tools to generate diverse libraries of analogues for pharmacological screening. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the Benzylpiperidine-Propionic Acid Fragment

The benzylpiperidine-propionic acid scaffold can be used as a building block in the design of hybrid molecules. rsc.org This molecular hybridization strategy involves covalently linking two or more distinct pharmacophoric units to create a single molecule with a potentially synergistic or multi-target profile. nih.gov The goal is to combine the favorable properties of the benzylpiperidine fragment with those of another bioactive moiety to produce novel therapeutic agents. rsc.org

The synthesis of such hybrids often involves using the terminal functional groups of the this compound scaffold—the carboxylic acid or the piperidine nitrogen (if the propionic acid chain is viewed as a substituent)—for conjugation. mdpi.com For example, the carboxylic acid can be converted into an amide by linking it to another molecule containing a primary or secondary amine. This approach has been used to combine fragments like benzoylpiperidine with other structures through amidic condensations. researchgate.net By integrating the benzylpiperidine-propionic acid fragment into larger, more complex structures, researchers can develop compounds that interact with multiple biological targets or possess enhanced efficacy and improved pharmacokinetic properties. nih.gov

Structure Activity Relationship Sar Investigations of 3 4 Benzyl Piperidin 1 Yl Propionic Acid Derivatives

Identification of Key Pharmacophoric Elements within the Chemical Structure

The chemical architecture of 3-(4-Benzyl-piperidin-1-yl)-propionic acid suggests several key pharmacophoric elements that are likely essential for its biological activity. These include the acidic propionic acid moiety, the basic piperidine (B6355638) ring, and the lipophilic benzyl (B1604629) group. Aryl propionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), and the carboxylic acid group is a common feature in these molecules, often crucial for their activity. orientjchem.orghumanjournals.comijpsr.com

The core structure can be broken down into three main regions:

The Propionic Acid Moiety: The carboxylic acid group is a key hydrogen-bonding and ionic interaction center. Its presence is often vital for the pharmacological activity of aryl propionic acid derivatives. ijpsr.com

The Piperidine Ring: This nitrogen-containing heterocyclic ring system can act as a scaffold. The nitrogen atom, being basic, can be protonated at physiological pH, potentially engaging in ionic interactions with biological targets.

The Benzyl Group: This aromatic, lipophilic group can participate in hydrophobic and van der Waals interactions within a receptor's binding pocket. The position of this group on the piperidine ring is also a critical determinant of activity.

Studies on related piperidine derivatives have shown that the nature and position of substituents on the piperidine and benzyl rings significantly influence biological activity. nih.gov

Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the benzyl and piperidine rings.

Substituent Effects on the Benzyl Ring:

The electronic and steric properties of substituents on the phenyl ring of the benzyl group can influence binding affinity and efficacy. For instance, in related structures, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic ring, affecting its interaction with target residues. mdpi.com

A hypothetical analysis of substituent effects on the benzyl ring is presented in the table below, based on general principles of medicinal chemistry observed in similar compound series.

| Substituent (R) | Position on Benzyl Ring | Electronic Effect | Steric Effect | Predicted Impact on Activity |

| -H | - | Neutral | Minimal | Baseline activity |

| -Cl | para | Electron-withdrawing | Small | Potentially increased activity due to favorable halogen bonding or altered electronics. |

| -CH3 | para | Electron-donating | Small | May enhance hydrophobic interactions, potentially increasing activity. |

| -OCH3 | para | Electron-donating | Medium | Could increase activity through hydrogen bond acceptance or altered electronic properties. |

| -NO2 | para | Strong electron-withdrawing | Medium | May decrease activity if strong electron withdrawal is detrimental to binding. |

Substituent Effects on the Piperidine Ring:

Modifications to the piperidine ring can also have a profound impact on activity. For example, the introduction of substituents could alter the pKa of the piperidine nitrogen or introduce new interaction points.

Conformational Analysis and its Correlation with Receptor Binding and Efficacy

The three-dimensional conformation of this compound is a critical factor in its ability to bind to a biological target. The flexibility of the piperidine ring and the rotatable bonds in the propionic acid side chain and the benzyl group allow the molecule to adopt various conformations.

Computational modeling, X-ray crystallography, and NMR spectroscopy are techniques that can be used to study the preferred conformations of such molecules. nih.gov For instance, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, which share some structural similarities, have shown that these molecules can exist in low-energy conformations characterized by intramolecular π-stacking interactions. nih.gov It is plausible that similar intramolecular interactions could influence the bioactive conformation of this compound derivatives.

The bioactive conformation, the specific shape the molecule adopts when it binds to its receptor, is key to its efficacy. The ability of the molecule to present its key pharmacophoric elements in the correct spatial orientation for optimal interaction with the receptor's binding site determines the strength of the biological response.

Influence of Stereochemistry on Biological Recognition and Activity

If a chiral center is introduced into the this compound scaffold, for example, by substitution on the propionic acid chain or the piperidine ring, the resulting enantiomers can exhibit significantly different biological activities. This is a well-established principle in pharmacology, as biological targets such as receptors and enzymes are themselves chiral. nih.gov

For many aryl propionic acid derivatives, such as ibuprofen (B1674241), one enantiomer (the (S)-enantiomer) is responsible for the majority of the therapeutic effect. orientjchem.orghumanjournals.com The differential activity arises from the distinct three-dimensional arrangement of atoms in the enantiomers, leading to one fitting more precisely into the chiral binding site of the target protein.

In a study of a potent leukotriene D4 receptor antagonist, the two enantiomers were found to be comparably active, which was an unexpected finding. nih.gov This highlights that while stereochemistry is a critical factor, the extent of its influence can vary depending on the specific molecule and its biological target. The separation and biological evaluation of individual stereoisomers of any chiral derivative of this compound would be essential to fully understand its SAR.

Pharmacological Activities and Molecular Targets: Preclinical and in Vitro Studies

Evaluation of Neuroactive and Neuromodulatory Properties

Direct experimental data on the neuroactive and neuromodulatory properties of 3-(4-Benzyl-piperidin-1-yl)-propionic acid are not available in the current scientific literature. However, the presence of the benzylpiperidine core is significant, as this motif is found in various centrally active agents. For instance, certain complex molecules incorporating a benzylpiperidinyl group have been investigated for their effects on neurological pathways, including pain modulation through sigma-1 receptor antagonism. nih.gov Another study on a spiroisobenzofuran-piperidinyl derivative identified it as an antagonist of the Nociceptin/orphanin FQ (NOP) receptor, which plays a role in pain regulation. nih.gov These findings suggest that the benzylpiperidine portion of the molecule could potentially interact with neuronal receptors, but this remains speculative without direct experimental evidence.

Antimicrobial Efficacy Assessments

There are no specific in vitro studies evaluating the antimicrobial efficacy of this compound. The broader class of piperidine (B6355638) derivatives has been a source of compounds with antimicrobial properties. Similarly, certain derivatives of propanoic acid have demonstrated activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com The combination of these two functional groups in one molecule indicates a potential for antimicrobial activity, though this has not been experimentally verified for this specific compound.

Analgesic Activity Profiling and Mechanisms

Preclinical studies profiling the analgesic activity of this compound have not been identified. The potential for analgesic effects can be inferred from related structures. For example, a complex pyridine (B92270) derivative containing a 3-[N-(1-benzylpiperidin-4-yl)propyl]amino side chain was found to produce a significant antiallodynic effect in a neuropathic pain model, mediated by sigma-1 receptor antagonism. nih.gov This highlights the potential of the benzylpiperidine moiety to contribute to antinociceptive activity. However, without direct testing of this compound, its analgesic profile and mechanisms remain unknown.

Enzyme Inhibition Mechanisms and Specificity

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Specific IC50 values for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are not available. The benzylpiperidine and benzylpiperazine moieties are key pharmacophores in the design of cholinesterase inhibitors. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as potential AChE inhibitors, with some compounds showing significant potency. nih.gov One derivative with a chlorine substituent on the benzyl (B1604629) ring exhibited an IC50 value of 0.91 µM against AChE. nih.gov These findings suggest that the benzylpiperidine core structure could interact with the active site of cholinesterases, but this has not been confirmed for this compound.

Monoamine Oxidase (MAO-A/B) Inhibition

There are no direct studies measuring the inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). However, research on pyridazinobenzylpiperidine derivatives has demonstrated that this structural class can act as potent and selective MAO-B inhibitors. nih.gov In one such study, a series of 24 derivatives were synthesized, with most showing higher inhibition of MAO-B over MAO-A. nih.gov The most potent compound in that series had an IC50 value of 0.203 µM for MAO-B and a selectivity index of 19.04 over MAO-A. nih.gov The mechanism for these related compounds was determined to be competitive and reversible. nih.gov While this suggests a potential for the benzylpiperidine scaffold in MAO inhibition, the specific activity of this compound has not been determined.

Anti-inflammatory and Immunomodulatory Effects (e.g., NLRP3 Inflammasome Inhibition)

There is currently no specific research directly linking this compound to the inhibition of the NLRP3 inflammasome. However, the anti-inflammatory and immunomodulatory potential of the molecule can be extrapolated from the known properties of its structural motifs: the 4-benzylpiperidine (B145979) core and the propionic acid side chain.

The propionic acid moiety is a classic feature of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Aryl propionic acid derivatives, such as ibuprofen (B1674241) and naproxen, are well-known for their anti-inflammatory, analgesic, and antipyretic properties. orientjchem.orghumanjournals.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. orientjchem.org Furthermore, propionic acid itself, as a short-chain fatty acid, has been shown to exert direct beneficial effects on adipose tissue by down-regulating inflammatory cytokines and chemokines like TNF-α and CCL5. nih.gov It also exhibits broader immunomodulatory effects, which can vary depending on the cell type and inflammatory stimulus. nih.gov

The 4-benzylpiperidine scaffold has also been investigated for its anti-inflammatory properties. In vitro studies on 4-benzylpiperidine have demonstrated its ability to inhibit protein denaturation and proteinase activity in a dose-dependent manner, suggesting inherent anti-inflammatory capabilities. researchgate.netinnovareacademics.in This indicates that the 4-benzylpiperidine nucleus could serve as a valuable starting point for designing more potent anti-inflammatory agents. innovareacademics.in

Given that this compound combines both the propionic acid and 4-benzylpiperidine structures, it is plausible that the compound possesses anti-inflammatory and immunomodulatory properties. However, without direct experimental evidence, its specific effects, including any potential activity as an NLRP3 inflammasome inhibitor, remain speculative and require further investigation.

Development and Characterization of Multi-Targeted Ligands for Complex Pathologies

The N-benzylpiperidine scaffold, a core component of this compound, is a prominent privileged structure in the design of multi-target-directed ligands (MTDLs), particularly for complex neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.netsci-hub.se The multifaceted nature of such diseases necessitates therapeutic strategies that can simultaneously modulate multiple biological targets. nih.govsci-hub.se

Research has focused on developing N-benzylpiperidine analogs as multifunctional inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govnih.govacs.org The N-benzylpiperidine nucleus is recognized for its ability to interact with the catalytic active site of AChE. sci-hub.se By modifying other parts of the molecule, researchers have successfully created compounds with balanced inhibitory activity against multiple targets. nih.govresearchgate.net

Several studies have detailed the design, synthesis, and characterization of N-benzylpiperidine derivatives. These compounds have demonstrated not only potent inhibition of their target enzymes but also other beneficial properties such as the ability to inhibit amyloid-β (Aβ) aggregation, chelate metal ions, and scavenge free radicals. nih.govnih.gov

For instance, a series of N-benzylpiperidine analogs were designed as dual inhibitors of AChE and BACE-1. nih.govresearchgate.net Selected compounds from this series showed significant and balanced inhibition of both enzymes. nih.govresearchgate.net Furthermore, these compounds exhibited high permeability in blood-brain barrier models, low neurotoxicity, and were able to reduce Aβ aggregation. nih.gov In vivo studies in animal models have also shown that these multi-target ligands can ameliorate cognitive impairments. nih.gov

The table below summarizes the multi-target activities of representative N-benzylpiperidine analogs from various preclinical studies.

| Compound ID | Target(s) | IC50 Values | Key Findings |

| Compound 40 | AChE, BACE-1 | eeAChE: 0.11 µM, hBACE-1: 0.98 µM | High brain permeability, inhibited Aβ aggregation, ameliorated cognitive impairment in vivo. nih.gov |

| Compound 41 | AChE, BACE-1 | eeAChE: 0.15 µM, hBACE-1: 1.04 µM | High brain permeability, inhibited Aβ aggregation, improved cognitive deficits in animal models. nih.gov |

| Compound 4a | AChE, BuChE | hAChE: 2.08 µM, hBuChE: 7.41 µM | Designed based on donepezil, showed favorable ADMET predictions and interactions with key enzyme residues. nih.gov |

| Compound 5d | hAChE, hBChE, hBACE-1 | hAChE: 0.85 µM, hBChE: 1.25 µM, hBACE-1: 2.15 µM | Demonstrated significant reduction in Aβ aggregate formation. acs.org |

| Compound 5f | hAChE, hBChE, hBACE-1 | hAChE: 0.89 µM, hBChE: 1.31 µM, hBACE-1: 2.24 µM | Showed significant displacement of propidium (B1200493) iodide, indicating interaction with the peripheral anionic site of AChE. acs.org |

| Compound d5 | HDAC, AChE | HDAC: 0.17 µM, AChE: 6.89 µM | Exhibited free radical scavenging, metal chelating, and Aβ aggregation inhibition properties. nih.gov |

| Compound d10 | HDAC, AChE | HDAC: 0.45 µM, AChE: 3.22 µM | Showed promising neuroprotective activities in PC-12 cells. nih.gov |

These findings underscore the importance of the N-benzylpiperidine scaffold as a foundational element in the development of MTDLs for complex diseases. While this compound itself has not been the focus of these studies, its structure aligns with the principles of multi-target ligand design, suggesting its potential as a lead compound or a reference for future drug development endeavors.

Analytical Chemistry Approaches for Characterization and Research Applications

Spectroscopic Characterization Techniques (IR, ¹H-NMR, ¹³C-NMR, HRMS) for Structural Elucidation

The definitive identification and structural confirmation of 3-(4-Benzyl-piperidin-1-yl)-propionic acid rely on a combination of spectroscopic methods. Each technique provides unique and complementary information to piece together the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak, typically in the range of 3300-2500 cm⁻¹, is indicative of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. The presence of the carbonyl group (C=O) from the carboxylic acid would be confirmed by a strong, sharp absorption band around 1725-1700 cm⁻¹. Aromatic C-H stretching from the benzyl (B1604629) group would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the piperidine (B6355638) and propionic acid moieties would be observed in the 2975-2845 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum gives insights into the number of different types of protons and their neighboring environments. The aromatic protons of the benzyl group are expected to appear as a multiplet in the δ 7.1-7.3 ppm range. The benzylic protons (Ar-CH₂) would likely be a doublet around δ 2.5 ppm. The protons on the piperidine ring and the propionic acid chain would resonate in the aliphatic region (δ 1.2-3.0 ppm), with distinct signals for the protons adjacent to the nitrogen and the carbonyl group.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. The aromatic carbons of the benzyl group would show signals between δ 125-140 ppm. The remaining aliphatic carbons of the piperidine ring, the benzylic carbon, and the propionic acid chain would be found in the upfield region of the spectrum, typically between δ 20-60 ppm.

Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.10 - 7.30 (m, 5H) |

| Piperidine C2, C6 (axial & equatorial) | 2.80 - 3.00 (m, 2H) |

| Propionic Acid (-N-CH₂-) | 2.60 - 2.80 (t, 2H) |

| Benzyl (-CH₂-Ar) | 2.50 - 2.60 (d, 2H) |

| Propionic Acid (-CH₂-COOH) | 2.30 - 2.50 (t, 2H) |

| Piperidine C2, C6 (axial & equatorial) | 1.90 - 2.10 (m, 2H) |

| Piperidine C3, C5 (equatorial) | 1.60 - 1.75 (m, 2H) |

| Piperidine C4 | 1.40 - 1.55 (m, 1H) |

Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Carbonyl (-COOH) | ~175 |

| Aromatic (Quaternary C) | ~140 |

| Aromatic (CH) | 126 - 129 |

| Piperidine C2, C6 | ~54 |

| Propionic Acid (-N-CH₂) | ~53 |

| Propionic Acid (-CH₂-COOH) | ~35 |

| Benzyl (-CH₂-Ar) | ~43 |

| Piperidine C4 | ~38 |

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition of the molecule. For this compound, the molecular formula is C₁₅H₂₁NO₂. HRMS can measure the mass of the molecular ion with very high accuracy. The calculated exact mass (monoisotopic mass) is 247.1572 g/mol . chemscene.comchemicalbook.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Chromatographic Methods (LC, LC-MS/MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of synthesized this compound and for its quantification in complex matrices.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the compound. A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with an acid modifier such as 0.1% formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govresearchgate.net The benzyl group provides a chromophore that allows for detection using a UV detector, typically around 254 nm. The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area percentage is used to calculate its purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing the compound in complex biological mixtures, such as plasma, LC-MS/MS offers superior sensitivity and selectivity. nih.gov The LC system separates the compound from matrix components, after which it enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used, as the tertiary amine on the piperidine ring is readily protonated. In the tandem mass spectrometer, the protonated molecular ion (precursor ion) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the method achieves high specificity and allows for accurate quantification even at very low concentrations. nih.govgassnova.no

Advanced Biophysical Methods for Protein-Ligand Interaction Studies (e.g., Cellular Thermal Shift Assay, CETSA)

Understanding if and how a small molecule interacts with its protein targets within a cell is a crucial aspect of chemical biology and drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming such target engagement. acs.orgnih.gov

The principle of CETSA is based on ligand-induced thermal stabilization of a target protein. mdpi.comtandfonline.com When a small molecule like this compound binds to its protein target, it generally increases the protein's stability and resistance to heat-induced unfolding. mdpi.com

In a typical CETSA experiment, intact cells or cell lysates are treated with the compound. The samples are then heated across a temperature gradient. At higher temperatures, proteins denature and aggregate, becoming insoluble. The remaining soluble protein fraction at each temperature is then quantified, often by Western blot or mass spectrometry. nih.gov A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct binding interaction between the compound and the target protein. acs.org

While no specific CETSA studies involving this compound have been published, this technique represents a key research application. If this compound were hypothesized to bind to a specific intracellular protein, CETSA would be the definitive method to validate this protein-ligand interaction in a physiologically relevant cellular context, without requiring any modification or labeling of the compound. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. While X-ray powder diffraction data has been reported for some complex piperidine derivatives, a single-crystal structure for this compound is not publicly available. researchgate.net

Should a suitable single crystal be grown, X-ray diffraction analysis would provide a wealth of structural information. It would yield the precise spatial coordinates of every atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the molecule in the crystal lattice, including the conformation of the piperidine ring (e.g., a chair conformation) and the relative orientations of the benzyl and propionic acid substituents. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group, that dictate the crystal packing arrangement.

Conclusion and Future Research Directions in the Field of 3 4 Benzyl Piperidin 1 Yl Propionic Acid

Summary of Current Understanding and Key Research Achievements

Research into 3-(4-Benzyl-piperidin-1-yl)-propionic acid has primarily highlighted its role as a key intermediate and structural motif in the development of pharmacologically active agents. The aryl propionic acid class, to which this compound belongs, is well-established for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgijpsr.com The core structure's amenability to chemical modification has allowed for the creation of diverse derivatives. researchgate.nethumanjournals.com

Key achievements in the broader field of related piperidine (B6355638) and propionic acid derivatives include the development of compounds with analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. orientjchem.orgijpsr.comresearchgate.net For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as antimicrobial and anticancer agents. nih.govmdpi.com While specific research focusing exclusively on this compound is not extensively detailed in publicly available literature, its structural similarity to well-studied compounds suggests its potential as a building block for novel therapeutics.

A significant area of research for structurally related compounds, such as 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, has been in the development of CCR5 antagonists, which are important in HIV research. nih.gov This highlights the potential of the 4-benzylpiperidine (B145979) core in modulating protein-protein interactions.

Identification of Knowledge Gaps and Emerging Research Questions

Despite the foundational knowledge of aryl propionic acids, there are considerable knowledge gaps specifically concerning this compound. A primary gap is the limited public data on its specific biological targets and mechanism of action. While the broader class of aryl propionic acids is known to interact with enzymes like cyclooxygenase (COX), the specific interactions and selectivity profile of this particular compound remain to be thoroughly elucidated. orientjchem.org

Emerging research questions include:

What are the primary and secondary biological targets of this compound?

How does the benzyl (B1604629) group on the piperidine ring influence receptor binding affinity and selectivity compared to other substituents?

What is the full spectrum of its pharmacological activity beyond the expected anti-inflammatory potential?

Can this compound or its close analogues be optimized to target specific disease pathways with greater potency and reduced off-target effects?

Potential for Further Exploration of Novel Biological Activities

The structural features of this compound suggest a broad potential for novel biological activities. The piperidine moiety is a common scaffold in central nervous system (CNS) active drugs, and therefore, exploration into its neurological effects is warranted. ontosight.ai The propionic acid side chain is a classic pharmacophore for NSAIDs, but modifications could lead to activities targeting other enzymes or receptors. ijpsr.comhumanjournals.com

Future research could focus on screening this compound and its derivatives against a wider range of biological targets, including but not limited to:

Neurological Disorders: Given the prevalence of the piperidine scaffold in CNS drugs, its potential as a modulator of neurotransmitter receptors or ion channels could be investigated for conditions like Alzheimer's disease. google.comnih.gov

Oncology: The synthetic flexibility of the scaffold allows for the incorporation of moieties known to have antiproliferative effects. mdpi.comnih.gov

Infectious Diseases: Aryl propionic acid derivatives have demonstrated antibacterial and antifungal properties, suggesting a potential avenue for developing new anti-infective agents. nih.gov

Advances in Synthetic Methodologies for Improved Access to Analogues

The future development of drugs based on the this compound scaffold will heavily rely on advances in synthetic chemistry. Efficient and versatile synthetic routes are crucial for generating a wide library of analogues for structure-activity relationship (SAR) studies. google.comnih.gov

Key areas for advancement include:

Combinatorial Chemistry: High-throughput synthesis techniques can accelerate the creation of large libraries of derivatives with diverse substitutions on both the piperidine and aromatic rings.

Stereoselective Synthesis: For compounds exhibiting chirality, developing stereoselective synthetic methods is essential, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Green Chemistry: Implementing more environmentally friendly and efficient synthetic protocols will be crucial for sustainable drug development.

Recent synthetic strategies for related compounds, such as the synthesis of 4-benzyl-1,3-thiazole derivatives and various propanoic acid derivatives, can provide valuable insights for creating novel analogues of this compound. nih.govnih.govnih.gov

Integration of Advanced Computational and Experimental Approaches for Rational Design

The integration of computational and experimental methods offers a powerful paradigm for the rational design of novel therapeutics based on the this compound scaffold.

Computational approaches that can be leveraged include:

Molecular Docking: To predict the binding modes and affinities of novel analogues with their biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate chemical structure with biological activity, guiding the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-receptor complex and identify key interactions. nih.gov

ADMET Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new drug candidates, helping to prioritize compounds for synthesis and experimental testing. mdpi.com

By combining these computational predictions with experimental validation through in vitro and in vivo assays, researchers can significantly streamline the drug discovery process, reducing costs and accelerating the development of new medicines derived from the this compound structure.

Q & A

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology : Synthesize analogs (e.g., varying benzyl substituents or propionic chain length). Assess biological activity via in vitro assays (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Corrogate SAR data with physicochemical properties (logP, polar surface area) calculated using ChemAxon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.